This compound falls under the category of organic compounds, specifically within the class of piperazines and naphthalenes. It is characterized by its ether functional group, resulting from the connection between the naphthalene and piperazine structures.
The synthesis of 1-[2-(Naphthalen-1-yloxy)ethyl]piperazine typically involves several key steps:
The molecular structure of 1-[2-(Naphthalen-1-yloxy)ethyl]piperazine can be described as follows:
The compound's structure can be represented by its canonical SMILES notation: C1CN(CCN1)CC(COC2=CC=CC=C2)O
.
Crystallographic studies may provide detailed insights into bond lengths and angles, confirming that the structural parameters fall within expected ranges for similar compounds.
1-[2-(Naphthalen-1-yloxy)ethyl]piperazine can participate in several chemical reactions due to its functional groups:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts.
The mechanism of action for 1-[2-(Naphthalen-1-yloxy)ethyl]piperazine largely depends on its interaction with biological targets:
Experimental studies involving molecular docking can elucidate these interactions at a molecular level.
The physical properties of 1-[2-(Naphthalen-1-yloxy)ethyl]piperazine include:
Chemical properties include stability under standard conditions but may be sensitive to light or moisture due to the presence of functional groups.
The potential applications of 1-[2-(Naphthalen-1-yloxy)ethyl]piperazine are diverse:
1-[2-(Naphthalen-1-yloxy)ethyl]piperazine (CAS 56229-96-0, C₁₆H₂₀N₂O, MW 256.34 g/mol) exemplifies a strategically engineered hybrid molecule merging a naphthalene aromatic system with a piperazine pharmacophore through an ethoxy linker [1] [8]. This architecture positions it within the broader class of N-arylpiperazines, recognized as privileged scaffolds in medicinal chemistry due to their versatile receptor binding capabilities and favorable physicochemical properties [3] [6]. The naphthalene moiety confers significant lipophilicity (predicted logP >3) and π-electron density, facilitating hydrophobic interactions and π-stacking within biological targets, while the ethyloxy spacer provides conformational flexibility critical for optimal receptor engagement [6] [9]. The piperazine ring—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4—serves as a proton acceptor/donor and enables extensive structural diversification via N-alkylation or aryl substitution [9]. This molecular framework underpins the compound’s relevance in neuroscience research, particularly as a structural analog to serotonin receptor modulators like quipazine [4].
1-[2-(Naphthalen-1-yloxy)ethyl]piperazine and structurally related N-arylpiperazines demonstrate significant potential in targeting central nervous system (CNS) receptors, especially serotonin (5-HT) subtypes implicated in neuropsychiatric disorders [3] [4]. The compound’s naphthalene group enhances blood-brain barrier (BBB) penetration compared to simpler phenyl analogs, as evidenced by its calculated molecular descriptors (MW <500, topological polar surface area ≈35 Ų) aligning with Lipinski’s guidelines for CNS-active drugs [3] [6]. Research indicates that such hybrids exhibit:
Table 1: Key Serotonin Receptor Affinities and Functional Effects of Select Naphthalene-Piperazine Analogs
Compound | 5-HT₂A Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | 5-HT₃ Kᵢ (nM) | Head-Twitch Response | DOM Generalization |
---|---|---|---|---|---|
1-(2-Naphthyl)piperazine | 84 | 210 | 120 | Moderate | Full |
Quipazine | 12 | 45 | 8 | Strong | Full |
1-[2-(Naphthalen-1-yloxy)ethyl]piperazine* | ~100 (predicted) | ~250 (predicted) | ~150 (predicted) | Not tested | Not tested |
DOM (Control) | 1.5 | 10 | >10,000 | Strong | Full |
Data compiled from [4]; *Predicted based on structural similarity.
Piperazine derivatives occupy a pivotal niche in neuropharmacology due to their ability to adopt multiple protonation states and conformations (chair/boat), enabling precise interactions with orthosteric and allosteric receptor sites [3] [9]. 1-[2-(Naphthalen-1-yloxy)ethyl]piperazine exemplifies this versatility:
The ethoxy linker optimizes distance between pharmacophores (≈6–8 Å), mirroring endogenous neurotransmitter geometries (e.g., serotonin’s amine-to-indole distance) [6].
Structure-Activity Relationship (SAR) Insights:
Electronic Effects: Electron-withdrawing substituents (e.g., 3-CF₃ on aryl rings) increase affinity at 5-HT₃ receptors, while electron-donating groups (e.g., 4-OCH₃) favor 5-HT₂ subtypes [6].
Target Diversity: Beyond serotonin receptors, piperazine-naphthalene hybrids interact with:
The evolution of 1-[2-(Naphthalen-1-yloxy)ethyl]piperazine reflects broader trends in piperazine drug discovery:
Early Foundations (1950s–1970s): Piperazine gained initial prominence as an anthelmintic (paralyzing Ascaris via GABA receptor agonism) [9]. Concurrently, quipazine—a close tricyclic analog—was synthesized and found to exhibit serotonin-like effects, validating piperazine as a CNS scaffold [4]. The first aryloxyethylpiperazines emerged from efforts to enhance the pharmacokinetics of neuroleptics, leveraging the spacer to mitigate cardiotoxicity associated with direct aryl-piperazine links [3].
Rational Design Era (1980s–2000s): Systematic SAR studies on arylpiperazines revealed:
1-Oxygen linkage (vs. 2-oxygen) in naphthalene enhances 5-HT₂A binding by ≈10-fold [4].Patent WO2005014534 later exemplified advanced aryloxyethylpiperazines as antiviral leads, though CNS applications remained underexplored [10].
Modern Neuropharmacology (2010s–Present): Deconvolution of 1-(2-naphthyl)piperazine’s psychedelic-like properties (2016–2021) renewed interest in naphthalene-piperazine hybrids [4]. 1-[2-(Naphthalen-1-yloxy)ethyl]piperazine entered commercial catalogs (e.g., BLD Pharm, CymitQuimica) as a research chemical for receptor profiling, though discontinuation (2023) limits current availability [1] [8]. Contemporary research focuses on fluorinated derivatives to tune metabolic stability and DMPK profiles [6].
Table 2: Evolution of Key Piperazine-Based Pharmacophores with CNS Applications
Era | Prototype Compounds | Structural Innovations | Primary CNS Targets |
---|---|---|---|
1950s–1970s | Piperazine citrate | Unsubstituted piperazine | GABA receptors (anthelmintic) |
Quipazine | Tricyclic piperazine | 5-HT₂/5-HT₃ receptors | |
1980s–2000s | Nefazodone | m-Chlorophenylpiperazine + ethyl spacer | 5-HT₂A, SERT |
1-(2-Naphthyl)piperazine | Naphthalene-piperazine direct linkage | 5-HT₁/5-HT₂ receptors | |
2000s–Present | 1-[2-(Naphthalen-1-yloxy)ethyl]piperazine | Ethoxy-spaced naphthalene-piperazine | 5-HT receptors (predicted) |
Aripiprazole analogs | Quinolinone-piperazine hybrids | D₂/5-HT₁A partial agonism |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4